

# Vimirogant drug interaction comparisons

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

[Get Quote](#)

## Vimirogant at a Glance

**Vimirogant (VTP-43742)** is a potent and selective small molecule developed as an **ROR $\gamma$ t inverse agonist** [1] [2]. ROR $\gamma$ t is a key transcription factor for the development and function of T-helper 17 (Th17) cells, which play a central role in autoimmune diseases by producing interleukin-17 (IL-17) [3] [4]. By inhibiting ROR $\gamma$ t, **Vimirogant** aims to suppress the IL-23/Th17 axis, a validated pathway for treating autoimmune conditions like psoriasis [3] [5].

## Pharmacological & Developmental Comparison

The table below summarizes how **Vimirogant** compares to other ROR $\gamma$ t inhibitors that have reached clinical development. Please note that the development status for most compounds has been marked as discontinued or suspended [3] [2].

| Compound Name                         | Mechanism                      | Key Potency (IC <sub>50</sub> or K <sub>i</sub> )     | Selectivity (vs. ROR $\alpha$ / $\beta$ ) | Developmental Status        |
|---------------------------------------|--------------------------------|-------------------------------------------------------|-------------------------------------------|-----------------------------|
| <b>Vimirogant (VTP-43742)</b> [1] [2] | ROR $\gamma$ t inverse agonist | IC <sub>50</sub> = 17 nM; K <sub>i</sub> = 3.5 nM [1] | >1000-fold [1]                            | Discontinued (Phase II) [2] |
| <b>BI 730357</b> [3]                  | ROR $\gamma$ t antagonist      | hPBMC IL-17 IC <sub>50</sub> = 48 nM [3]              | Information missing                       | Phase II [3]                |

| Compound Name  | Mechanism                      | Key Potency (IC <sub>50</sub> or K <sub>i</sub> ) | Selectivity (vs. ROR $\alpha$ / $\beta$ ) | Developmental Status                   |
|----------------|--------------------------------|---------------------------------------------------|-------------------------------------------|----------------------------------------|
| GSK2981278 [3] | ROR $\gamma$ t inverse agonist | Information missing                               | Information missing                       | Discontinued (Phase I/II, topical) [3] |
| ABBV-157 [3]   | ROR $\gamma$ t inverse agonist | Information missing                               | Information missing                       | Discontinued (Phase I) [3]             |
| JTE-151 [3]    | ROR $\gamma$ t antagonist      | Information missing                               | Information missing                       | Discontinued (Phase I) [3]             |
| AZD-0284 [3]   | ROR $\gamma$ t antagonist      | Information missing                               | Information missing                       | Development suspended [3]              |

## Core Experimental Protocols

The data in the table above is derived from standard industry assays used to evaluate ROR $\gamma$ t inhibitors:

- **TR-FRET Cofactor Recruitment Assay:** This assay measures the compound's ability to disrupt the binding of a coactivator peptide (like SRC1-2) to the ROR $\gamma$ t ligand-binding domain (LBD). It directly quantifies target engagement and is often reported as an IC<sub>50</sub> value [6].
- **IL-17A Inhibition in Human Th17 Cells:** This is a key functional assay. Human primary CD4+ T cells are differentiated into Th17 cells in vitro. The compound is added, and the concentration of IL-17A in the supernatant is measured by ELISA. The IC<sub>50</sub> from this assay reflects the compound's functional potency in a physiologically relevant human cellular system [3] [6].
- **Selectivity Profiling:** Selectivity over related nuclear receptors ROR $\alpha$  and ROR $\beta$  is typically assessed using similar TR-FRET or binding assays configured with these isoforms. This ensures the compound is not affecting other pathways [1].

## Mechanism of Action and Clinical Context

The following diagram illustrates the role of ROR $\gamma$ t in the IL-23/Th17 pathway and the point of inhibition for **Vimirogant**.



[Click to download full resolution via product page](#)

Despite promising early clinical results where it reduced disease severity in psoriasis [6], development of **Vimirogant** was discontinued after Phase II trials [2]. This reflects a broader trend, as many early RORyt inhibitors have faced developmental challenges [3]. Recent research is exploring new approaches, such as macrocyclic compounds designed for topical application, which aim to improve properties like skin permeation while minimizing systemic exposure [6].

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Vimirogant (VTP-43742) | RORyt Inhibitor [medchemexpress.com]
2. Vimirogant - Drug Targets, Indications, Patents [synapse.patsnap.com]
3. Discovery of a Series of Pyrazinone RORy Antagonists ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Small molecule inhibitors of RORyt for Th17 regulation in ... [pmc.ncbi.nlm.nih.gov]
5. Therapeutic Advances in Psoriasis: From Biologics to ... [mdpi.com]
6. Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vimirogant drug interaction comparisons]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546768#vimirogant-drug-interaction-comparisons>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)